1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Description
1-(Furan-2-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Novel Compound Synthesis
Research into the synthesis of novel compounds involving furan derivatives has led to the development of a variety of heterocyclic compounds with potential applications in medicinal chemistry and material science. The synthesis of 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate is an example of innovative compound creation. This process involves Curtius rearrangement of acyl azides followed by hydrolysis, showcasing a method for producing symmetrical urea derivatives and targeted compounds through cyclization (Gani Koza & M. Balci, 2011).
Anticancer Agent Development
In the search for new anticancer agents, the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines. This research highlights the importance of diaryl ureas in medicinal chemistry, with specific compounds demonstrating potent inhibitory activity, suggesting their potential as BRAF inhibitors for further cancer research (Jian Feng et al., 2020).
Antimicrobial Activity
The synthesis and bioactivity of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea demonstrate broad-spectrum antimicrobial properties against pathogens such as Escherichia coli and Salmonella typhi, excluding Bacillus subtilis. This study presents a foundational step towards the development of novel drugs with antimicrobial properties, emphasizing the potential of furan derivatives in addressing antibiotic resistance (Chioma Donlawson et al., 2020).
Enzyme Inhibition for Drug Discovery
The exploration of urea derivatives for enzyme inhibition reveals potential applications in drug discovery, particularly in the development of inhibitors targeting enzymes like acetylcholinesterase. Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity, showing promise in optimizing drug design for neurological conditions such as Alzheimer's disease (J. Vidaluc et al., 1995).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-6-4-13(5-7-14)20-11-12(9-16(20)21)19-17(22)18-10-15-3-2-8-24-15/h2-8,12H,9-11H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMJASADIVTWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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